6-(Benzylamino)-5-methylnicotinaldehyde
Description
6-(Benzylamino)-5-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a benzylamino substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. Its aldehyde functional group at the 3-position distinguishes it from related esters, acids, or amides.
Properties
CAS No. |
1355217-99-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.279 |
IUPAC Name |
6-(benzylamino)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11-7-13(10-17)9-16-14(11)15-8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,15,16) |
InChI Key |
SQBGJWKIWWMLIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C=O |
Synonyms |
6-(benzylaMino)-5-Methylnicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Nicotinaldehyde Derivatives
The structural analogs of 6-(Benzylamino)-5-methylnicotinaldehyde primarily differ in the nature of the amino substituents or the functional groups on the pyridine ring. Key examples include:
6-(Dimethylamino)-5-methylnicotinaldehyde
- Substituents: Dimethylamino group at the 6-position.
- This may influence solubility or stability in synthetic applications .
6-(Benzyl(methyl)amino)-5-methylnicotinaldehyde
- Substituents: Benzyl(methyl)amino group at the 6-position.
- Key Differences : The secondary amine (vs. primary in the target compound) introduces steric hindrance, which could affect hydrogen-bonding capacity and interactions with biological targets or reagents .
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate
- Substituents: Ester (carboxylate), cyano, and phenyl groups.
- Key Differences: The ester and cyano groups modify polarity and reactivity. The absence of an aldehyde limits its utility in reactions requiring aldehyde-specific chemistry, such as condensation reactions .
Physical and Spectral Properties
The target compound is hypothesized to exist as an oil, similar to pyrimidine derivatives with sulfinyl groups (e.g., 16a–c), due to the aldehyde’s lower polarity compared to carboxylate esters or acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
